(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine
CAS No.: 1039960-60-5
Cat. No.: VC2909797
Molecular Formula: C15H16FNO2
Molecular Weight: 261.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039960-60-5 |
|---|---|
| Molecular Formula | C15H16FNO2 |
| Molecular Weight | 261.29 g/mol |
| IUPAC Name | (5-fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3 |
| Standard InChI Key | NNHAEUSIHKMPTF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N |
| Canonical SMILES | COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)OC)N |
Introduction
Chemical Identity and Structure
(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is an organic compound featuring a central methanamine group connected to two differently substituted aromatic rings. The compound is characterized by its unique arrangement of functional groups, including a 5-fluoro-2-methoxyphenyl moiety and a 3-methoxyphenyl group attached to a central methine carbon bearing an amino group .
The compound has been assigned the following identifiers:
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InChI: InChI=1S/C15H16FNO2/c1-18-12-5-3-4-10(8-12)15(17)13-9-11(16)6-7-14(13)19-2/h3-9,15H,17H2,1-2H3
Structural Characteristics
Molecular Framework
The compound consists of a central carbon atom bearing an amino group (-NH₂) and two aromatic rings with different substitution patterns. This structural arrangement creates a chiral center at the methanamine carbon, although the compound is typically encountered as a racemic mixture in most contexts .
Functional Groups
Several key functional groups define the reactivity and properties of this compound:
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Primary amine (-NH₂): Provides basic character and nucleophilicity
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Fluorine substitution: Enhances metabolic stability and alters electronic properties
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Methoxy groups (-OCH₃): Contribute to electron density distribution and potentially hydrogen bonding capabilities
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Aromatic rings: Provide structural rigidity and potential π-π interactions
Structural Significance
The specific arrangement of the fluoro and methoxy substituents on the aromatic rings creates a unique electronic environment that likely influences the compound's binding affinity to potential biological targets. The 5-fluoro-2-methoxy pattern on one ring combined with the 3-methoxy pattern on the other ring creates an asymmetric distribution of electron density across the molecule .
Physical and Chemical Properties
Basic Properties
The compound exists as a solid at room temperature with the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.30 g/mol | |
| Physical State | Solid | |
| Purity (Commercial) | 98% | |
| Appearance | Not specified in sources | - |
| Solubility | Limited data available | - |
Predicted Collision Cross Section Data
Mass spectrometry collision cross section (CCS) values provide important information for analytical identification and characterization of the compound. The predicted CCS values for various adducts are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 262.12380 | 159.9 |
| [M+Na]⁺ | 284.10574 | 172.8 |
| [M+NH₄]⁺ | 279.15034 | 167.6 |
| [M+K]⁺ | 300.07968 | 165.9 |
| [M-H]⁻ | 260.10924 | 163.4 |
| [M+Na-2H]⁻ | 282.09119 | 167.7 |
| [M]⁺ | 261.11597 | 162.6 |
| [M]⁻ | 261.11707 | 162.6 |
These predicted CCS values are particularly valuable for liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) analyses and can aid in the identification and characterization of this compound in complex matrices.
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine have been documented, including:
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(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride: A simpler analog featuring only one aromatic ring with the 5-fluoro-2-methoxy substitution pattern
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(5-Chloro-2-methoxyphenyl)(phenyl)methanamine: A related compound where the fluorine is replaced by chlorine and one methoxy group is absent
These structural analogs share core features with the target compound but differ in their substitution patterns, which likely results in variations in their physicochemical and biological properties.
Analytical Characterization
Spectroscopic Identification
While specific spectroscopic data for (5-fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine is limited in the search results, the compound can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected to show characteristic signals for aromatic protons, methoxy groups, and the methine/amine protons
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Mass Spectrometry: The predicted m/z values for various adducts are listed in the CCS data table above
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching, C-O-C stretching, and C-F stretching
Chromatographic Properties
Liquid chromatography coupled with mass spectrometry (LC-MS) would be suitable for the analysis of this compound, with the CCS values providing additional confirmation during ion mobility separations .
Current Research Status and Future Directions
Future research directions might include:
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Investigation of its potential biological activities, particularly in neurological contexts where similar diarylmethanamines have shown utility
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Development of more efficient synthetic routes
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Exploration of structure-activity relationships through systematic modification of the core structure
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Detailed physicochemical characterization to better understand its potential as a pharmaceutical candidate or chemical tool
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